Cas no 1093759-69-3 (3-(difluoromethyl)piperidine)

3-(Difluoromethyl)piperidine is a fluorinated heterocyclic compound featuring a piperidine backbone substituted with a difluoromethyl group at the 3-position. This structural motif imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical and agrochemical research. The difluoromethyl group can influence electron density and steric interactions, potentially improving binding affinity in bioactive molecules. Its synthetic versatility allows for further functionalization, enabling the development of novel analogs. The compound is particularly useful in medicinal chemistry for the design of enzyme inhibitors or receptor modulators, where fluorine incorporation often optimizes pharmacokinetic profiles. Proper handling under inert conditions is recommended due to its reactivity.
3-(difluoromethyl)piperidine structure
3-(difluoromethyl)piperidine structure
Product Name:3-(difluoromethyl)piperidine
CAS No:1093759-69-3
MF:C6H12ClF2N
MW:171.61598777771
MDL:MFCD11054106
CID:1077300
PubChem ID:49759150
Update Time:2025-06-22

3-(difluoromethyl)piperidine Chemical and Physical Properties

Names and Identifiers

    • 3-Difluoromethylpiperidine hydrochloride
    • 3-DifluoroMethylpiperidine HCl
    • 3-(difluoromethyl)piperidine hydrochloride
    • HT034
    • QC-3804
    • 3-(difluoromethyl)piperidine
    • 3-Difluoromethyl-piperidine
    • AKOS015907446
    • MFCD11054106
    • J-512395
    • CHC45516
    • 3-(difluoromethyl)piperidine;hydrochloride
    • 3-(Difluoromethyl)piperidine HCl
    • EN300-1605135
    • 1093759-69-3
    • SCHEMBL25311561
    • 1427455-16-0
    • DCSDOLONHQYNBB-UHFFFAOYSA-N
    • SY307651
    • SY239789
    • Z3036775855
    • 3-(Difluoromethyl)piperidine--hydrogen chloride (1/1)
    • s11388
    • BS-26037
    • AMY7084
    • 3-(difluoromethyl)piperidinehydrochloride
    • W-204718
    • MFCD18325187
    • CS-0356776
    • CS-W001291
    • SB41535
    • DTXSID60693518
    • MDL: MFCD11054106
    • Inchi: 1S/C6H11F2N.ClH/c7-6(8)5-2-1-3-9-4-5;/h5-6,9H,1-4H2;1H
    • InChI Key: DCSDOLONHQYNBB-UHFFFAOYSA-N
    • SMILES: Cl.FC(C1CNCCC1)F

Computed Properties

  • Exact Mass: 171.06300
  • Monoisotopic Mass: 171.0626334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 85.1
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • PSA: 12.03000
  • LogP: 2.38190

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Additional information on 3-(difluoromethyl)piperidine

Introduction to 3-(difluoromethyl)piperidine (CAS No. 1093759-69-3)

3-(difluoromethyl)piperidine, identified by the Chemical Abstracts Service Number (CAS No.) 1093759-69-3, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic amine derivative features a piperidine core substituted with a difluoromethyl group, making it a versatile intermediate in the synthesis of various bioactive molecules. The presence of fluorine atoms introduces unique electronic and steric properties, which are highly valued in drug design for enhancing metabolic stability, lipophilicity, and binding affinity.

The difluoromethyl group, in particular, is a well-documented pharmacophore that has been extensively utilized in the development of modern therapeutics. Its ability to modulate the reactivity and electronic distribution of adjacent functional groups has made it indispensable in the optimization of drug candidates. In recent years, the exploration of fluorinated piperidines has gained considerable attention due to their potential applications in treating neurological disorders, infectious diseases, and cancer. The compound 3-(difluoromethyl)piperidine serves as a building block for synthesizing novel molecules that target specific biological pathways with high precision.

Recent advancements in computational chemistry and molecular modeling have further highlighted the significance of 3-(difluoromethyl)piperidine. Researchers have leveraged these tools to predict the binding interactions of this compound with biological targets, such as enzymes and receptors. For instance, studies have demonstrated its potential in inhibiting kinases and proteases that are overexpressed in tumor cells. The fluorine atoms in the difluoromethyl moiety play a crucial role in stabilizing the transition state of enzymatic reactions, thereby enhancing the efficacy of inhibitory compounds derived from this scaffold.

In addition to its role as an intermediate, 3-(difluoromethyl)piperidine has been investigated for its pharmacokinetic properties. The introduction of fluorine atoms can significantly influence the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates. This has led to its incorporation into next-generation therapeutics designed for improved bioavailability and reduced off-target effects. For example, fluorinated piperidine derivatives have shown promise in reducing metabolic degradation by cytochrome P450 enzymes, thereby extending the half-life of drugs.

The synthesis of 3-(difluoromethyl)piperidine involves multi-step organic transformations that require precise control over reaction conditions. Common methodologies include nucleophilic substitution reactions on halogenated piperidines followed by protection-deprotection strategies to introduce the difluoromethyl group selectively. Advances in synthetic chemistry have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications. Researchers are continuously refining these methods to minimize byproducts and improve yields, ensuring cost-effective and sustainable manufacturing.

One notable application of 3-(difluoromethyl)piperidine is in the development of antiviral agents. The structural motif has been incorporated into molecules designed to interfere with viral replication cycles. For instance, derivatives of this compound have exhibited inhibitory activity against RNA-dependent RNA polymerases (RdRp) in viruses such as influenza and hepatitis C. The unique electronic properties conferred by the difluoromethyl group facilitate strong binding interactions with viral proteins, disrupting essential metabolic pathways.

Another emerging field where 3-(difluoromethyl)piperidine has made significant contributions is in neuropharmacology. Piperidine derivatives are known for their ability to modulate neurotransmitter systems, making them valuable candidates for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The introduction of fluorine atoms enhances the binding affinity and selectivity of these compounds toward specific receptors involved in cognitive function and motor control. Preclinical studies have shown promising results using derivatives based on this scaffold in animal models.

The impact of 3-(difluoromethyl)piperidine extends beyond academia and pharmaceutical industries. It has also found utility in agrochemical research, where fluorinated piperidines are being explored as lead compounds for developing novel pesticides and herbicides. These compounds exhibit potent activity against resistant pests while maintaining environmental safety profiles due to their improved degradation rates.

In conclusion,3-(difluoromethyl)piperidine (CAS No. 1093759-69-3) is a multifaceted compound with broad applications across multiple domains of chemical biology and medicine. Its unique structural features make it an invaluable building block for synthesizing high-performance drug candidates targeting various diseases. As research continues to uncover new therapeutic possibilities,this compound will undoubtedly remain at forefront innovation efforts aimed improving human health well-being.

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